molecular formula C8H5BrClN B1375615 2-Bromo-5-chlorophenylacetonitrile CAS No. 127792-49-8

2-Bromo-5-chlorophenylacetonitrile

Cat. No. B1375615
M. Wt: 230.49 g/mol
InChI Key: WFOFYTGSDGUGKN-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorophenylacetonitrile is an organic compound with the CAS Number: 127792-49-8 . It has a molecular weight of 230.49 and is used as a reagent and building block in the synthesis of other chemicals .


Synthesis Analysis

2-Bromo-5-chlorophenylacetonitrile is used as a reagent and building block in the synthesis of other chemicals . It can be synthesized from Potassium thiocyanate and 2-Bromo-5-fluorobenzyl bromide .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chlorophenylacetonitrile is C8H5BrClN . The InChI Code is 1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 .


Chemical Reactions Analysis

2-Bromo-5-chlorophenylacetonitrile is used as a reagent in the synthesis of other chemicals . It can be used to synthesize complex compounds .


Physical And Chemical Properties Analysis

2-Bromo-5-chlorophenylacetonitrile is a solid at room temperature . It has a boiling point of 307.8±27.0 C at 760 mmHg . It is stored at a temperature of 4C .

Scientific Research Applications

Application 1: Synthesis of 2,5-bisarylthiophenes

  • Summary of the Application : The compound “2-Bromo-5-chlorophenylacetonitrile” is used in the synthesis of 2,5-bisarylthiophenes . This process is accomplished by a sequential Suzuki cross-coupling reaction .
  • Methods of Application or Experimental Procedures : The Density Functional Theory (DFT) studies were carried out at the B3LYP/6-31G (d, p) level of theory to compare the geometric parameters of 2,5-bisarylthiophenes with those from X-ray diffraction results .
  • Results or Outcomes : The synthesized compounds were screened for in vitro bacteria scavenging abilities . Some compounds were found potent against E. coli .

Application 2: Bromination Reaction on Acetophenone Derivatives

  • Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results or Outcomes : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The yield exceeded 80% observed in 14 students .

Application 3: Synthesis of Nanomaterials

  • Summary of the Application : Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . “2-Bromo-5-chlorophenylacetonitrile” can be used in the synthesis of these nanomaterials .
  • Methods of Application or Experimental Procedures : Exceptionally high surface areas can be achieved through the rational design of nanomaterials . Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
  • Results or Outcomes : The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

Application 4: Acetonitrile in Organic Synthesis

  • Summary of the Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods of Application or Experimental Procedures : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Results or Outcomes : This review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

Application 5: Cyanomethylation

  • Summary of the Application : Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .
  • Methods of Application or Experimental Procedures : The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with p K a = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
  • Results or Outcomes : Additionally, the cleavage of the H 3 C-CN bond or H-CH 2 CN in CH 3 CN generates • CN or • CH 2 CN radicals .

Application 6: Tetrasubstituted Olefins

  • Summary of the Application : Tetrasubstituted olefins are a class of organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials . “2-Bromo-5-chlorophenylacetonitrile” can be used in the synthesis of these compounds .
  • Methods of Application or Experimental Procedures : The synthesis of tetrasubstituted olefins involves the reaction of “2-Bromo-5-chlorophenylacetonitrile” with other reagents under specific conditions .
  • Results or Outcomes : The synthesized tetrasubstituted olefins can be used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals .

Safety And Hazards

2-Bromo-5-chlorophenylacetonitrile is classified as toxic . It has several hazard statements including H302+H312, H315, H319, H331, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Bromo-5-chlorophenylacetonitrile are not mentioned in the search results, its use as a reagent in the synthesis of other chemicals suggests that it may continue to be valuable in the development of new compounds and materials .

properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOFYTGSDGUGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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